molecular formula C21H19N5O5 B2453092 N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-36-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

货号: B2453092
CAS 编号: 946311-36-0
分子量: 421.413
InChI 键: SAJKPQFLFFAIDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N5O5 and its molecular weight is 421.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946311-36-0) is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H19N5O5
  • Molecular Weight : 421.4 g/mol
  • Structure : The structure features a complex imidazo-triazine framework linked to a benzo[d][1,3]dioxole moiety and a methoxyphenyl group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazo-triazine core followed by functionalization with benzo[d][1,3]dioxole and methoxyphenyl groups. The detailed synthetic route can vary based on specific laboratory protocols but generally includes condensation reactions and cyclization steps.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound:

  • Mechanism of Action :
    • The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
    • Studies have demonstrated that related compounds can induce apoptosis via the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
  • In Vitro Studies :
    • In vitro assays have indicated that compounds with similar structures possess IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. For example, IC50 values for certain derivatives were reported at 2.38 µM for HepG2 cells compared to doxorubicin's 7.46 µM .
    • A comparative study showed that certain derivatives exhibited non-cytotoxicity towards normal cell lines while effectively targeting cancer cells .
  • Molecular Docking Studies :
    • Molecular docking studies suggest that these compounds may interact effectively with key proteins involved in cancer progression such as EGFR (epidermal growth factor receptor), indicating their potential as targeted therapies .

Anxiolytic Properties

Emerging research also suggests potential anxiolytic properties associated with this class of compounds. For instance:

  • Compounds structurally related to this compound have been evaluated for their effects on anxiety in animal models.
  • Results indicated significant anxiolytic effects comparable to established anxiolytics like diazepam without notable cytotoxicity .

Case Studies

StudyFindings
Anticancer Activity Study Compounds showed IC50 values ranging from 1.54 µM to 4.52 µM across various cancer cell lines (HepG2, HCT116) while maintaining low toxicity to normal cells .
Molecular Docking Analysis Indicated strong binding affinity to EGFR and other targets relevant in cancer therapy .
Anxiolytic Activity Assessment Demonstrated significant reduction in anxiety-like behavior in mice models without affecting muscle tone or causing sedation .

属性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-29-15-5-3-14(4-6-15)25-8-9-26-20(28)18(23-24-21(25)26)19(27)22-11-13-2-7-16-17(10-13)31-12-30-16/h2-7,10H,8-9,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJKPQFLFFAIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。